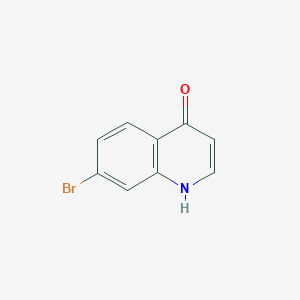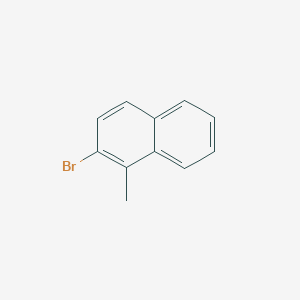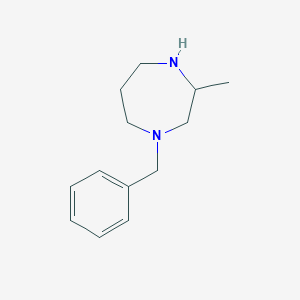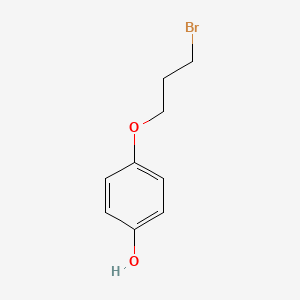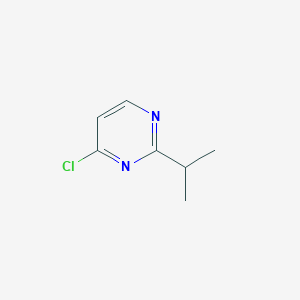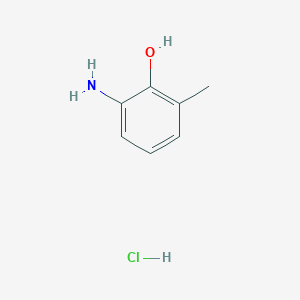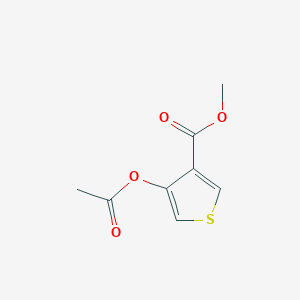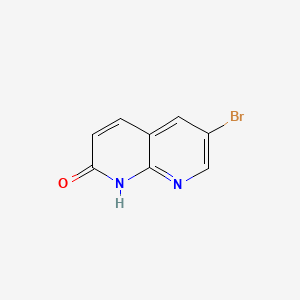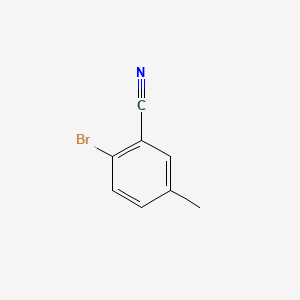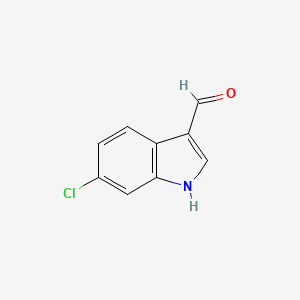
6-chloro-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
6-Chloro-1H-indole-3-carbaldehyde (6-Cl-I3C) is a chemical compound that is a derivative of indole-3-carboxaldehyde. It has been studied for its potential applications in scientific research, and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Réactions Multicomposants
“6-chloro-1H-indole-3-carbaldéhyde” et ses dérivés sont des précurseurs chimiques essentiels et efficaces pour la génération de structures biologiquement actives . Ils jouent un rôle important dans les réactions multicomposants (RMC), qui constituent une stratégie convergente et durable en une étape où plus de deux produits de départ se combinent par des liaisons covalentes pour donner un seul produit . Les RMC sont généralement très productives, faciles à mettre en œuvre, rapides et économiques .
Synthèse de Molécules Actives
L'indole-3-carbaldéhyde et ses dérivés sont des précurseurs idéaux pour la synthèse de molécules actives . Ils sont importants car ils sont non seulement considérés comme une clé dans la synthèse du composé pharmaceutiquement actif et des alcaloïdes de l'indole, mais ils jouent également un rôle vital en tant que précurseurs pour la synthèse de divers dérivés hétérocycliques .
Activité Antivirale
Les dérivés de l'indole, y compris “this compound”, ont montré un potentiel en tant qu'agents antiviraux . Par exemple, ils ont été trouvés pour inhiber la protéase du virus de la dengue avec une activité antivirale en culture cellulaire .
Activité Anticancéreuse
Les dérivés de l'indole se sont révélés posséder des propriétés anticancéreuses potentielles . Les pyridyl-éthényl-indoles, qui peuvent être synthétisés à partir de l'indole-3-carbaldéhyde, sont des immunomodulateurs anticancéreux potentiels .
Activité Antibactérienne et Antifongique
L'indole-3-carbaldéhyde et ses dérivés ont été utilisés comme agents antibactériens et antifongiques . Ils ont montré un potentiel dans la lutte contre diverses infections bactériennes et fongiques .
Activité Antidiabétique
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antidiabétiques . Ils ont été utilisés comme agents hypoglycémiques, qui peuvent aider à contrôler les niveaux de sucre dans le sang .
Activité Antimalarique
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antimalariques . Ils ont été utilisés dans le développement de médicaments pour lutter contre le paludisme .
Fonctionnalisation des Polymères
L'incorporation de “this compound” facilite la fonctionnalisation de la gélatine pour introduire une fonctionnalité de base de Schiff dans la matrice polymère hydrosoluble . Cela peut être utilisé dans diverses applications, notamment la délivrance de médicaments et le génie tissulaire .
Mécanisme D'action
Target of Action
6-Chloro-1H-indole-3-carbaldehyde, like other members of the indole family, is an ideal precursor for the synthesis of active molecules . It is a chemical precursor for generating biologically active structures .
Mode of Action
It’s known that indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity
Biochemical Pathways
Indole derivatives are known to participate in multicomponent reactions (mcrs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . These reactions are high-yielding, operationally friendly, time- and cost-effective , and they can produce products with diverse functional groups .
Pharmacokinetics
The compound’s molecular weight is 17961 , which might influence its bioavailability and pharmacokinetic properties.
Orientations Futures
The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests that 6-chloro-1H-indole-3-carbaldehyde may also have potential applications in this area.
Analyse Biochimique
Biochemical Properties
6-chloro-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in multicomponent reactions, which are essential for the synthesis of complex molecules . It interacts with enzymes such as aminouracilindolone, where the chlorine atom in the indole ring can be substituted with a hydroxylic group to form novel derivatives . These interactions are vital for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Cellular Effects
6-chloro-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This suggests that 6-chloro-1H-indole-3-carbaldehyde may have similar effects on cell signaling and immune responses. Additionally, its role in the synthesis of biologically active molecules indicates its potential impact on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of 6-chloro-1H-indole-3-carbaldehyde involves its interactions with biomolecules at the molecular level. This compound can undergo C–C and C–N coupling reactions and reductions due to its inherent functional groups . These reactions are crucial for the synthesis of various heterocyclic derivatives, which are essential for the compound’s biological activity. The substitution of the chlorine atom in the indole ring with other functional groups can lead to the formation of novel derivatives with unique biological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-1H-indole-3-carbaldehyde can change over time. The stability and degradation of this compound are essential factors to consider in in vitro and in vivo studies. The compound’s stability can influence its long-term effects on cellular function, and its degradation products may also have biological activity
Dosage Effects in Animal Models
The effects of 6-chloro-1H-indole-3-carbaldehyde can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . It is essential to determine the optimal dosage for achieving the desired biological activity while minimizing potential side effects. This information is crucial for the development of safe and effective therapeutic agents.
Metabolic Pathways
6-chloro-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be oxidized to form indole-3-carboxylic acid, and it can also undergo condensation reactions to form other biologically active molecules
Transport and Distribution
The transport and distribution of 6-chloro-1H-indole-3-carbaldehyde within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for determining the compound’s potential therapeutic applications and its effects on cellular function.
Subcellular Localization
The subcellular localization of 6-chloro-1H-indole-3-carbaldehyde can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
6-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNIXLBHXMSZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504410 | |
| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
703-82-2 | |
| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

